

The Genesis and Evolution of Nomegestrol Acetate: A Technical Overview

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Compound of Interest

Compound Name: **Nomegestrol**

Cat. No.: **B1679828**

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Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Nomegestrol acetate (NOMAC), a fourth-generation progestin, represents a significant advancement in the field of synthetic steroid hormones. Derived from 19-norprogesterone, it was meticulously designed for high selectivity to the progesterone receptor, thereby minimizing off-target effects. This technical guide provides an in-depth exploration of the discovery, development, and core pharmacological characteristics of **nomegestrol** acetate. It details the synthetic pathways, preclinical and clinical trial methodologies, and the key signaling pathways through which it exerts its therapeutic effects, particularly in contraception. Quantitative data from pivotal studies are presented in tabular format for comparative analysis, and key experimental and physiological processes are visualized using Graphviz diagrams to facilitate a deeper understanding of its scientific journey.

Discovery and Development: A Strategic Pursuit of Progestin Selectivity

The development of **nomegestrol** acetate is rooted in the extensive research on steroid hormones conducted by the French pharmaceutical company Roussel Uclaf in the mid-20th century.^{[1][2][3]} Building on this foundational work, Theramex Laboratories, a Monaco-based pharmaceutical company, embarked on a strategic effort to develop a novel progestin with a

pharmacological profile that closely mimics that of natural progesterone, while exhibiting enhanced potency and selectivity.

The parent compound, **nomegestrol**, was patented in 1975.^{[4][5]} Subsequently, **nomegestrol** acetate, under the developmental code name TX-066, was first described in the scientific literature in 1983. The primary goal was to create a progestin with strong anti-gonadotropic and anti-estrogenic activity at the endometrial level, but with a notable absence of androgenic, glucocorticoid, or mineralocorticoid effects. This high degree of selectivity was a key differentiator from many earlier 19-nortestosterone derived progestins.

Nomegestrol acetate was first introduced in Europe in 1986 for the treatment of gynecological disorders and in menopausal hormone therapy. Its development journey continued with its investigation for use as a contraceptive. This culminated in its approval in 2011 in Europe as a component of a combined oral contraceptive pill, in partnership with estradiol.

Synthesis of Nomegestrol Acetate

The chemical synthesis of **nomegestrol** acetate has evolved to improve yield and reduce the use of hazardous materials. One common pathway starts from 17 α -acetoxy-6-methylene-19-norpregn-4-ene-3,20-dione. The final step involves the isomerization of the 6-methylene group to a 6-methyl-6,7-unsaturated structure. An industrial process for this final step is outlined below.

Experimental Protocol: Final Step in Nomegestrol Acetate Synthesis

Objective: To synthesize **Nomegestrol** acetate from 17 α -acetoxy-6-methylene-19-norpregn-4-ene-3,20-dione.

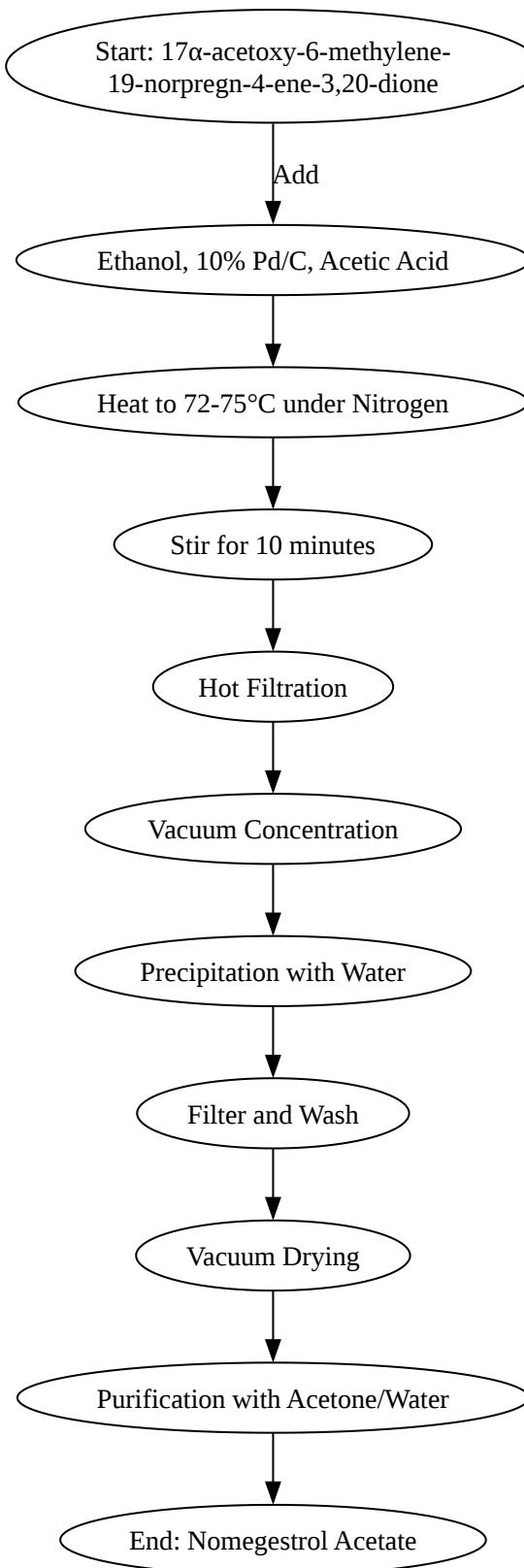
Materials:

- 17 α -acetoxy-6-methylene-19-norpregn-4-ene-3,20-dione
- Ethanol
- 10% Palladium on carbon (Pd/C) catalyst

- Acetic acid
- Nitrogen gas
- Acetone
- Water

Procedure:

- Under a nitrogen atmosphere, add 1.0 g of 10% Pd/C catalyst and 0.5 cm³ of acetic acid to 400 cm³ of ethanol at 20-25°C.
- Heat the mixture to 72-75°C.
- Add 10.0 g of 17 α -acetoxy-6-methylene-19-norpregna-4-ene-3,20-dione to the heated mixture.
- Stir the reaction mixture at 72-75°C for approximately 10 minutes.
- Filter the hot solution to remove the catalyst.
- Concentrate the filtrate in a vacuum to a volume of 100 cm³.
- Add 250 cm³ of water to precipitate the product.
- Filter the precipitated solid and wash with water until neutral.
- Dry the crude product in a vacuum.
- Purify the crude product by suspending it in a mixture of acetone and water.



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Workflow of the McPhail Test for progestogenic activity.

Anti-androgenic Activity: The Hershberger Assay

The anti-androgenic potential of **nomegestrol** acetate was evaluated using the Hershberger assay, a standardized in vivo screening test in castrated male rats.

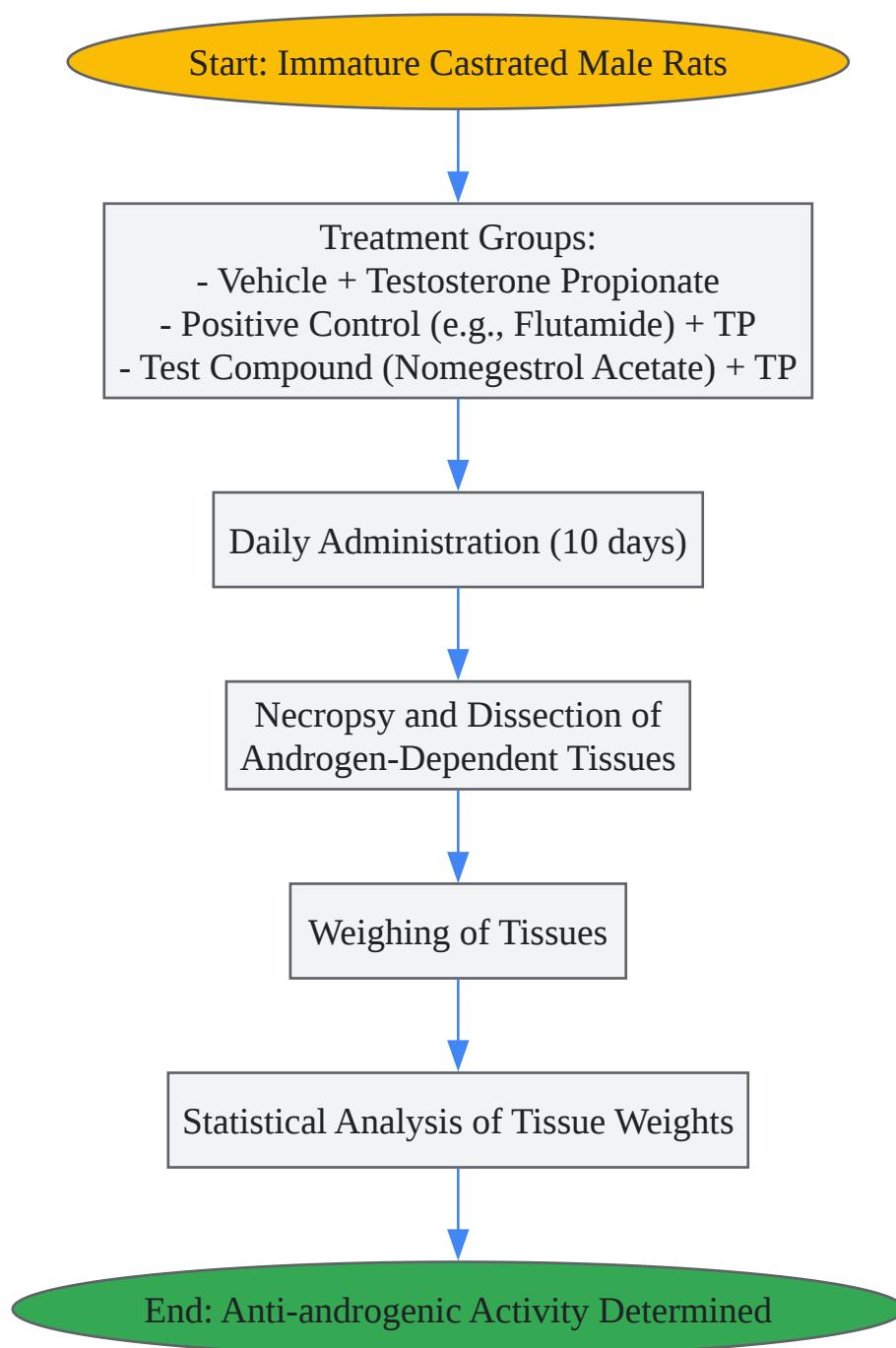
Objective: To assess the androgenic and anti-androgenic activity of a test substance.

Animal Model: Immature, castrated male rats.

Procedure:

- Castrate immature male rats and allow for a recovery period.
- For anti-androgenic assessment, administer the test substance (e.g., **nomegestrol** acetate) daily for 10 consecutive days in conjunction with a reference androgen agonist (e.g., testosterone propionate).
- Include a vehicle control group, a testosterone propionate-only group, and a positive anti-androgen control group.
- Record body weights daily.
- Approximately 24 hours after the final dose, euthanize the animals and dissect five androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.
- Record the fresh weights of these tissues.
- A statistically significant decrease in the weights of at least two of the five androgen-dependent tissues in the test group compared to the testosterone propionate-only group indicates anti-androgenic activity.

Workflow for the Hershberger Assay (Anti-androgenic Arm)



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Workflow of the Hershberger Assay for anti-androgenic activity.

Clinical Development for Contraception

The clinical development of **nomegestrol** acetate for contraception focused on its combination with 17 β -estradiol, aiming to provide effective ovulation inhibition with good cycle control and a

favorable safety profile.

Dose-Finding Studies for Ovulation Inhibition

Early clinical trials were designed to determine the minimal effective dose of **nomegestrol acetate** required to consistently inhibit ovulation.

Objective: To determine the optimal dose of **nomegestrol acetate**, in combination with 1.5 mg 17 β -estradiol, for the inhibition of ovulation.

Study Design: Double-blind, randomized, parallel-group study.

Participant Population: Healthy, normally cycling women aged 18-35 years.

Procedure:

- Participants undergo one or two screening cycles and a baseline control cycle.
- Randomly assign participants to different treatment groups receiving varying daily doses of **nomegestrol acetate** (e.g., 0.625 mg, 1.25 mg, 2.5 mg) combined with a fixed dose of 17 β -estradiol (1.5 mg) for 21 days. A group receiving **nomegestrol acetate** alone may also be included.
- Monitor ovarian function throughout the treatment cycle via:
 - Transvaginal ultrasonography to measure follicular diameter.
 - Serum hormone level measurements (FSH, LH, estradiol, and progesterone) using radioimmunoassay (RIA).
- The primary endpoint is the inhibition of ovulation, typically defined by the absence of a dominant follicle and low progesterone levels.
- A dose of 2.5 mg of **nomegestrol acetate** was confirmed to be optimal for inhibiting both ovulation and follicular maturation.

Pivotal Phase III Clinical Trials

Large-scale Phase III trials were conducted to confirm the contraceptive efficacy, cycle control, and safety of the 2.5 mg **nomegestrol acetate** / 1.5 mg 17 β -estradiol combination in a 24/4-day regimen.

| Trial Parameter | Nomegestrol Acetate / Estradiol (2.5 mg / 1.5 mg) | Comparator (e.g., Drospirenone / Ethinylestradiol) |
|---------------------------|--|--|
| Pearl Index (18-35 years) | 0.38 - 0.79 | 0.81 - 1.89 |
| Regimen | 24 active + 4 placebo days | 21 active + 7 placebo days |
| Ovulation Inhibition | Consistent and robust | Effective |
| Cycle Control | Good, with a trend towards shorter and lighter withdrawal bleeds | Good |
| Tolerability | Generally well-tolerated | Generally well-tolerated |

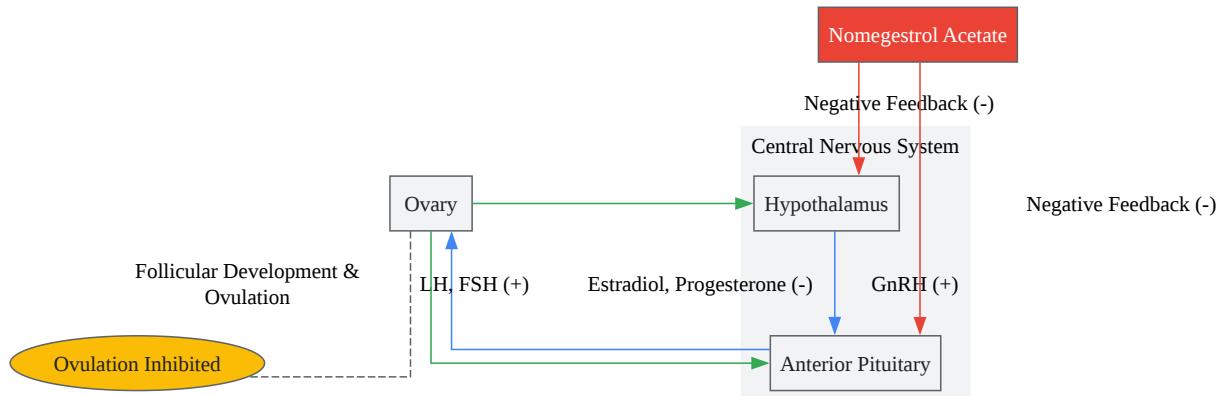
Data compiled from multiple Phase III studies.

Mechanism of Action: Signaling Pathways

Nomegestrol acetate's primary mechanism of action in contraception is the inhibition of ovulation through its potent progestogenic and anti-gonadotropic effects. It acts on the hypothalamic-pituitary-ovarian (HPO) axis.

By binding to progesterone receptors in the hypothalamus and pituitary gland, **nomegestrol acetate** exerts a negative feedback effect, suppressing the pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and subsequently blunting the surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary. This prevents follicular development, the LH surge, and ultimately, ovulation.

Signaling Pathway of **Nomegestrol** Acetate on the HPO Axis

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Inhibitory effect of **Nomegestrol** Acetate on the HPO axis.

Conclusion

The discovery and development of **nomegestrol** acetate exemplify a targeted approach to drug design, resulting in a highly selective progestin with a favorable pharmacological profile. Its journey from initial synthesis to its established role in modern contraception underscores the importance of a deep understanding of steroid receptor biology and signaling pathways. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals, highlighting the rigorous scientific process that underpins the creation of effective and well-tolerated therapeutic agents. The continued study of **nomegestrol** acetate and similar compounds will undoubtedly contribute to further advancements in women's health.

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